molecular formula C5H5N5O B13112967 N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine

N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine

Cat. No.: B13112967
M. Wt: 151.13 g/mol
InChI Key: XJHMMOIOMRFPDP-UHFFFAOYSA-N
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Description

N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine is a heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core

Chemical Reactions Analysis

Types of Reactions

N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a][1,3,5]triazin-4-yl core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine is unique due to its specific structural configuration, which allows for diverse chemical modifications and applications. Its ability to act as a CDK2 inhibitor and its fluorescent properties make it a valuable compound in both medicinal chemistry and materials science .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

N-pyrazolo[1,5-a][1,3,5]triazin-4-ylhydroxylamine

InChI

InChI=1S/C5H5N5O/c11-9-5-7-3-6-4-1-2-8-10(4)5/h1-3,11H,(H,6,7,9)

InChI Key

XJHMMOIOMRFPDP-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CN=C(N2N=C1)NO

Origin of Product

United States

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